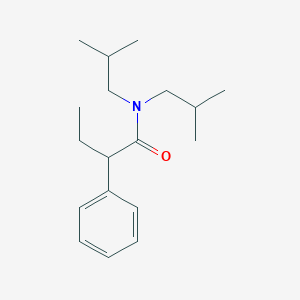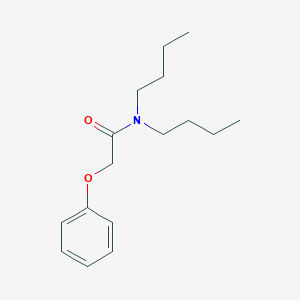
N-(6-methyl-1,3-benzodioxol-5-yl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methyl-1,3-benzodioxol-5-yl)-9H-xanthene-9-carboxamide, also known as Xanthatin, is a natural compound found in certain plants, including Xanthium strumarium. This compound has been the focus of scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of N-(6-methyl-1,3-benzodioxol-5-yl)-9H-xanthene-9-carboxamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and viral replication. N-(6-methyl-1,3-benzodioxol-5-yl)-9H-xanthene-9-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(6-methyl-1,3-benzodioxol-5-yl)-9H-xanthene-9-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N-(6-methyl-1,3-benzodioxol-5-yl)-9H-xanthene-9-carboxamide has also been found to inhibit the activity of certain enzymes involved in the production of prostaglandins, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-methyl-1,3-benzodioxol-5-yl)-9H-xanthene-9-carboxamide has several advantages for lab experiments. It is a natural compound that can be easily synthesized from plant extracts. It has been shown to have low toxicity and can be used in relatively high doses without causing harm to cells. However, N-(6-methyl-1,3-benzodioxol-5-yl)-9H-xanthene-9-carboxamide has some limitations, including its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-(6-methyl-1,3-benzodioxol-5-yl)-9H-xanthene-9-carboxamide. One area of interest is its potential as a therapeutic agent for cancer and viral infections. Further studies are needed to determine the optimal dosage and administration route for N-(6-methyl-1,3-benzodioxol-5-yl)-9H-xanthene-9-carboxamide. Additionally, research is needed to determine the potential side effects of long-term use of N-(6-methyl-1,3-benzodioxol-5-yl)-9H-xanthene-9-carboxamide. Finally, studies are needed to determine the potential of N-(6-methyl-1,3-benzodioxol-5-yl)-9H-xanthene-9-carboxamide as a treatment for other inflammatory diseases, such as arthritis and inflammatory bowel disease.
Conclusion
N-(6-methyl-1,3-benzodioxol-5-yl)-9H-xanthene-9-carboxamide is a natural compound found in certain plants that has been studied extensively for its potential therapeutic properties. It has been found to have anti-inflammatory, anti-tumor, and anti-viral activities. N-(6-methyl-1,3-benzodioxol-5-yl)-9H-xanthene-9-carboxamide has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, further research is needed to determine its optimal dosage and administration route, potential side effects, and potential as a treatment for other inflammatory diseases.
Méthodes De Synthèse
N-(6-methyl-1,3-benzodioxol-5-yl)-9H-xanthene-9-carboxamide can be synthesized from the extract of Xanthium strumarium. The extract is purified using various methods such as column chromatography, recrystallization, and high-performance liquid chromatography. The final product is obtained in a crystalline form.
Applications De Recherche Scientifique
N-(6-methyl-1,3-benzodioxol-5-yl)-9H-xanthene-9-carboxamide has been studied extensively for its potential therapeutic properties. It has been found to have anti-inflammatory, anti-tumor, and anti-viral activities. N-(6-methyl-1,3-benzodioxol-5-yl)-9H-xanthene-9-carboxamide has been shown to inhibit the growth of cancer cells in various types of cancer, including breast, liver, and lung cancer. It has also been found to inhibit the replication of the hepatitis B virus.
Propriétés
Nom du produit |
N-(6-methyl-1,3-benzodioxol-5-yl)-9H-xanthene-9-carboxamide |
|---|---|
Formule moléculaire |
C22H17NO4 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
N-(6-methyl-1,3-benzodioxol-5-yl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C22H17NO4/c1-13-10-19-20(26-12-25-19)11-16(13)23-22(24)21-14-6-2-4-8-17(14)27-18-9-5-3-7-15(18)21/h2-11,21H,12H2,1H3,(H,23,24) |
Clé InChI |
QFQCFGKQKYOJSI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)OCO2 |
SMILES canonique |
CC1=CC2=C(C=C1NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-bromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B263103.png)




![Dimethyl 5-{[(2-chloro-3-pyridinyl)carbonyl]amino}isophthalate](/img/structure/B263115.png)




![3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one](/img/structure/B263127.png)

![N~1~-cyclopropyl-2-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B263130.png)